molecular formula C11H13F3N6 B11781244 1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine

1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine

Cat. No.: B11781244
M. Wt: 286.26 g/mol
InChI Key: XTBLHWLDXCGLRQ-UHFFFAOYSA-N
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Description

1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine is a heterocyclic compound that contains a trifluoromethyl group, a triazolo[1,5-a]pyrimidine ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and subsequent condensation . This method is catalyst-free and eco-friendly, providing good yields in a short reaction time.

Industrial Production Methods

Industrial production methods for this compound may involve scale-up of the microwave-assisted synthesis or other high-throughput synthetic techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the triazolo[1,5-a]pyrimidine ring or the piperidine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the triazolo[1,5-a]pyrimidine ring or the piperidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and appropriate catalysts or additives.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the triazolo[1,5-a]pyrimidine ring can engage in hydrogen bonding and π-π interactions with target proteins . These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine is unique due to the combination of the trifluoromethyl group, triazolo[1,5-a]pyrimidine ring, and piperidine moiety. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H13F3N6

Molecular Weight

286.26 g/mol

IUPAC Name

1-[5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperidin-4-amine

InChI

InChI=1S/C11H13F3N6/c12-11(13,14)8-5-9(19-3-1-7(15)2-4-19)20-10(18-8)16-6-17-20/h5-7H,1-4,15H2

InChI Key

XTBLHWLDXCGLRQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=CC(=NC3=NC=NN23)C(F)(F)F

Origin of Product

United States

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